molecular formula C27H29FN2O5 B12143567 1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12143567
M. Wt: 480.5 g/mol
InChI Key: ADNLUXSBGCRWQX-UHFFFAOYSA-N
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Description

1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups, including a diethylamino group, a fluorophenyl group, a hydroxy group, and a benzofuran carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps:

    Formation of the Pyrrol-2-one Core: The initial step involves the formation of the pyrrol-2-one core through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acyl chloride.

    Attachment of the Diethylamino Group: The diethylamino group is typically introduced through an alkylation reaction, where a diethylamine is reacted with a suitable alkyl halide.

    Incorporation of the Benzofuran Carbonyl Group: The benzofuran carbonyl group can be added through a coupling reaction, such as a Suzuki or Heck coupling, using a benzofuran derivative and a suitable coupling partner.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly if there are electron-withdrawing groups present.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.

    Industry: Potential use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(dimethylamino)propyl]-5-(4-chlorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a dimethylamino group and a chlorophenyl group.

    1-[3-(diethylamino)propyl]-5-(4-bromophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a bromophenyl group.

Uniqueness

The unique combination of functional groups in 1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one gives it distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its metabolic stability and binding affinity to certain targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H29FN2O5

Molecular Weight

480.5 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]-2-(4-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H29FN2O5/c1-4-29(5-2)14-7-15-30-23(17-10-12-19(28)13-11-17)22(25(32)27(30)33)24(31)21-16-18-8-6-9-20(34-3)26(18)35-21/h6,8-13,16,23,32H,4-5,7,14-15H2,1-3H3

InChI Key

ADNLUXSBGCRWQX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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